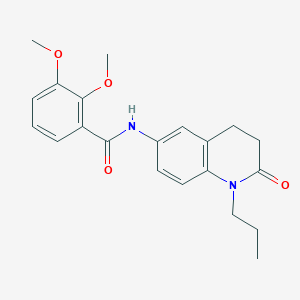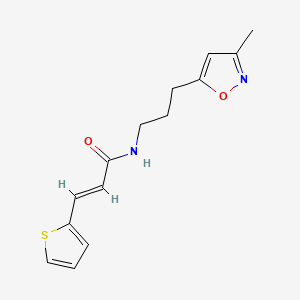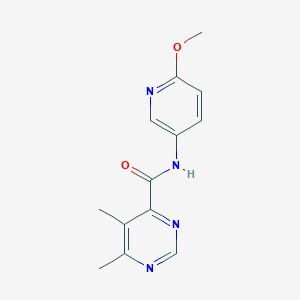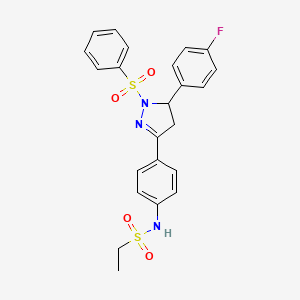
4-chloro-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CDMPB and has been synthesized using different methods. The purpose of
Mechanism of Action
CDMPB exerts its biological effects by inhibiting the activity of carbonic anhydrase IX, which is overexpressed in various cancer cells. By inhibiting the activity of carbonic anhydrase IX, CDMPB can reduce the acidity of the tumor microenvironment, which can inhibit the growth and metastasis of cancer cells. CDMPB can also inhibit the aggregation of beta-amyloid peptides by binding to the peptide and preventing its aggregation.
Biochemical and Physiological Effects:
CDMPB has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase IX activity, the reduction of tumor acidity, the induction of apoptosis in cancer cells, and the inhibition of beta-amyloid peptide aggregation. CDMPB has also been shown to have low toxicity in normal cells, which makes it a potential therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
CDMPB has several advantages for lab experiments, including its low toxicity in normal cells, its ability to inhibit the growth and metastasis of cancer cells, and its potential therapeutic applications for various diseases. However, CDMPB has some limitations for lab experiments, including its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
CDMPB has several potential future directions, including its further investigation as a potential therapeutic agent for various diseases, including cancer and neurodegenerative diseases. CDMPB can also be modified to improve its bioavailability and efficacy, which can enhance its therapeutic potential. Furthermore, CDMPB can be used as a tool for investigating the role of carbonic anhydrase IX in various biological processes, including cancer progression and metastasis.
Synthesis Methods
CDMPB can be synthesized using different methods, including the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 3-morpholin-4-ylpropylamine. The reaction is carried out in the presence of a base and an organic solvent. After the reaction, the product is purified using column chromatography.
Scientific Research Applications
CDMPB has been used in various scientific research applications, including as a potential anticancer agent. Studies have shown that CDMPB can inhibit the growth of cancer cells by inducing apoptosis. CDMPB has also been investigated as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. CDMPB has been shown to inhibit the aggregation of beta-amyloid peptides, which are responsible for the formation of plaques in the brain of Alzheimer's patients.
properties
IUPAC Name |
4-chloro-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O3S/c1-12-11-15(13(2)10-14(12)16)22(19,20)17-4-3-5-18-6-8-21-9-7-18/h10-11,17H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNNPLGRPYUOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2856986.png)
![(1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine hydrochloride](/img/structure/B2856988.png)
![[3-Chloro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine dihydrochloride](/img/structure/B2856990.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(ethylthio)benzamide](/img/structure/B2856991.png)

![Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B2856993.png)


![N-mesityl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2856996.png)




![2-{7-chloro-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B2857006.png)